molecular formula C26H26N2O4 B1393994 Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate CAS No. 586400-06-8

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate

Cat. No.: B1393994
CAS No.: 586400-06-8
M. Wt: 430.5 g/mol
InChI Key: WHRPFDOAMQIPQF-UHFFFAOYSA-N
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Description

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate is an organic compound with the molecular formula C26H26N2O4 and a molecular weight of 430.50 g/mol . This compound is known for its complex structure, which includes multiple aromatic rings and ester functional groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate typically involves a multi-step process. One common method includes the reaction of benzylamine with 4-(ethoxycarbonyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(((benzyl(4-(methoxycarbonyl)phenyl)amino)methylene)amino)benzoate
  • Ethyl 4-(((benzyl(4-(acetoxycarbonyl)phenyl)amino)methylene)amino)benzoate
  • Ethyl 4-(((benzyl(4-(propoxycarbonyl)phenyl)amino)methylene)amino)benzoate

Uniqueness

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate is unique due to its specific ester functional groups and the arrangement of its aromatic rings. These structural features confer distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(N-benzyl-4-ethoxycarbonylanilino)methylideneamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-3-31-25(29)21-10-14-23(15-11-21)27-19-28(18-20-8-6-5-7-9-20)24-16-12-22(13-17-24)26(30)32-4-2/h5-17,19H,3-4,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRPFDOAMQIPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693000
Record name Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586400-06-8
Record name Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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